molecular formula C19H15N3O4S B2784576 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide CAS No. 1903884-94-5

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2784576
CAS No.: 1903884-94-5
M. Wt: 381.41
InChI Key: RFULCMAWEVNRRJ-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

These compounds share similar structural features but differ in their specific functional groups and biological activities. N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide is unique due to its specific oxazolidinone moiety, which contributes to its distinct chemical and biological properties .

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxazolidinone ring through cyclization reactions and subsequent coupling with benzothiazole derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds .

Synthetic Route Overview

StepReaction TypeReagents/Conditions
1BrominationPhenyl ring with bromine in the presence of a catalyst
2CyclizationCondensation of oxazolidinone precursors
3CouplingReaction with benzothiazole derivatives under controlled conditions

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The compound induced apoptosis and cell cycle arrest at concentrations as low as 1 µM, showcasing its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S checkpoint.
  • Cytokine Modulation : Reduces levels of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicated that it could significantly reduce inflammation markers in macrophage cell lines. The modulation of inflammatory responses further supports its therapeutic potential in treating conditions associated with chronic inflammation .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation, with early results indicating moderate activity against Gram-positive bacteria .

Case Studies and Research Findings

Several studies have highlighted the biological significance of benzothiazole derivatives in drug design:

  • Study on Anticancer Effects : A study conducted on modified benzothiazole compounds demonstrated their ability to inhibit cancer cell migration and reduce tumor growth in vivo models. The active compounds were shown to interact with specific molecular targets involved in cancer progression .
  • Inflammation Modulation : Research focusing on the anti-inflammatory properties revealed that compounds similar to N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole exhibited significant reductions in macrophage activation markers when treated with these derivatives .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces IL-6 and TNF-α levels
AntimicrobialModerate activity against bacteria

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-16-11-26-19(25)22(16)10-14(12-6-2-1-3-7-12)20-17(24)18-21-13-8-4-5-9-15(13)27-18/h1-9,14H,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFULCMAWEVNRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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